
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a 3,3-dimethylbut-1-en-2-yl group attached to the second position of the pyrrole ring and a methyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of 2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with 3,3-dimethylbut-1-en-2-yl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of reagents, solvents, and reaction conditions may vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the 3,3-dimethylbut-1-en-2-yl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce saturated alkyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. Detailed studies on its binding affinity and interaction with molecular targets are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a boron atom and has different reactivity and applications compared to the pyrrole derivative.
3,3-Dimethylbut-1-en-2-yl acetate: This ester compound has a similar side chain but lacks the pyrrole ring, leading to different chemical and biological properties.
Propiedades
Número CAS |
81852-82-6 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbut-1-en-2-yl)-1-methylpyrrole |
InChI |
InChI=1S/C11H17N/c1-9(11(2,3)4)10-7-6-8-12(10)5/h6-8H,1H2,2-5H3 |
Clave InChI |
PYEOLZRPFYTUAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)C1=CC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




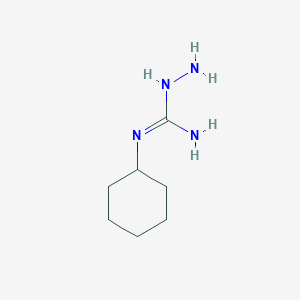
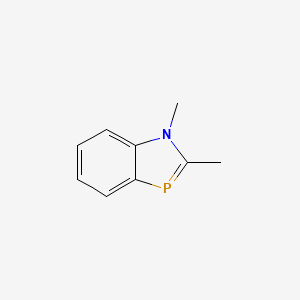
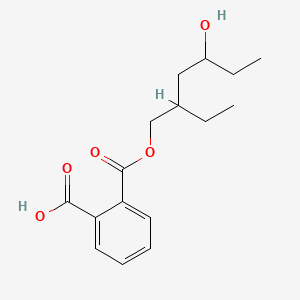
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)


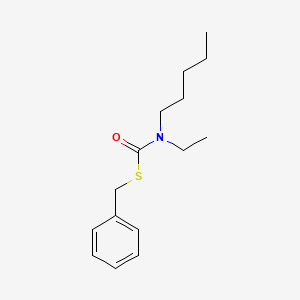
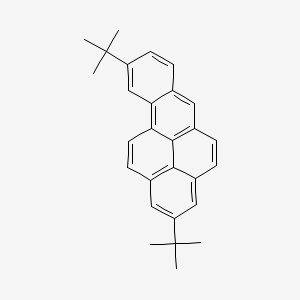

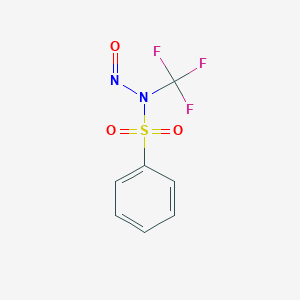
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

